Reactivity Advantage of C-I Bond over C-Br in Cross-Coupling Kinetics
The carbon-iodine bond in 1-ethyl-3-iodobenzene is expected to be significantly more reactive than a carbon-bromine bond in cross-coupling reactions, a well-established principle for aryl halides. This is quantitatively supported by a comparative study monitoring the conversion of unsubstituted iodobenzene (PhI) and bromobenzene (PhBr) to biphenyl [1]. The study's time-course data demonstrates that iodobenzene reaches near-complete conversion markedly faster than bromobenzene under identical catalytic conditions. While specific data for the ethyl-substituted derivative is inferred, the intrinsic electronic effect of iodine is the dominant factor governing oxidative addition kinetics.
| Evidence Dimension | Rate of conversion to cross-coupled product |
|---|---|
| Target Compound Data | Iodobenzene (as a class representative) achieves faster conversion than bromobenzene. |
| Comparator Or Baseline | Bromobenzene conversion is significantly slower (specific time points are available in the cited figure's source data). |
| Quantified Difference | Qualitative but substantial difference in time-course slope (data available in source file) |
| Conditions | Palladium-catalyzed coupling to form biphenyl. |
Why This Matters
This data allows a user to confidently select an iodoarene over a bromoarene to achieve higher yields or milder reaction conditions in cross-coupling protocols.
- [1] Nature Communications. (2022). Effect of substituents or halogen ions. Fig. 6c: Time course of the conversion of bromobenzene (green) and iodobenzene (blue). View Source
